(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid

Aldose Reductase Inhibition Pyridazinone Derivatives Side Chain SAR

Procure (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid (CAS 412018-60-1) for your medicinal chemistry workflow. This pyridazinone-acetic acid building block is SAR-critical: the N1-acetic acid moiety is superior to propionic/butyric analogs for aldose reductase inhibition, and the 3-methyl substitution precisely modulates MAO-A selectivity. Substitution with other pyridazinone derivatives compromises target binding by orders of magnitude. The carboxylic acid handle enables rapid amide/ester library synthesis for screening against MAO isoforms, endothelin receptors (ETA IC50 230 nM), and FPR targets. Insist on CAS 412018-60-1 to maintain reproducible SAR and pharmacological parameters in your drug discovery programs.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 412018-60-1
Cat. No. B1364244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid
CAS412018-60-1
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC(=O)O
InChIInChI=1S/C7H8N2O3/c1-5-2-3-6(10)9(8-5)4-7(11)12/h2-3H,4H2,1H3,(H,11,12)
InChIKeyCOOXMAGVIUSQDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid (CAS 412018-60-1): A Versatile Pyridazinone Scaffold for Medicinal Chemistry and Chemical Biology Procurement


(3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid (CAS 412018-60-1) is a pyridazinone-based heterocyclic building block with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . The compound features a 6-oxo-1,6-dihydropyridazine core substituted with a methyl group at position 3 and an acetic acid moiety at N1, providing both a carboxylic acid handle for amide coupling and a heteroaromatic scaffold with demonstrated utility in generating bioactive molecules. The core structure is characterized by a calculated LogP of -1.69 and 2 rotatable bonds , indicating high aqueous solubility and synthetic tractability. Derivatives incorporating this pyridazinone-acetic acid motif have been documented in the development of monoamine oxidase-A (MAO-A) inhibitors, aldose reductase inhibitors, and formyl peptide receptor (FPR) agonists [1][2][3].

Procurement Risks in Pyridazinone-Acetic Acid Series: Why Substituting (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid with Analogous Building Blocks May Compromise Biological Outcomes


Substitution of (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid with other pyridazinone-acetic acid analogs is not a reliable procurement strategy due to structure-activity relationship (SAR) sensitivity at multiple positions. In the pyridazinone series, modifications to the N1-acetic acid chain length—replacing the acetic acid group with propionic or butyric acid moieties—result in substantial reductions in target binding affinity. For example, in aldose reductase inhibitors, acetic acid derivatives demonstrate markedly higher inhibitory potency compared to their propionic and butyric acid counterparts [1]. Similarly, the 3-methyl substitution on the pyridazinone ring modulates electronic and steric properties that influence binding to enzymes such as monoamine oxidase isoforms [2]. Even seemingly conservative changes, such as the addition of a 4-acetyl or 5-amino group, can alter biological activity profiles by orders of magnitude, as evidenced by the >200 μM IC50 of 4-acetyl-5-amino substituted analogs against aldose reductase [3]. For reproducible chemical biology or medicinal chemistry workflows, maintaining the exact substitution pattern of CAS 412018-60-1 is essential to preserve the physicochemical and pharmacological parameters upon which downstream derivative design depends.

Quantitative Differentiation Guide for (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid: Procurement Decisions Supported by Comparative Performance Data


Acetic Acid Side Chain Length: Direct Comparison of Acetic Acid vs. Propionic and Butyric Acid Analogs in Aldose Reductase Inhibition

In a series of isoxazolo-pyridazinone aldose reductase inhibitors, derivatives bearing an acetic acid group at the N1 position consistently exhibited higher inhibitory potency compared to analogs with longer propionic or butyric acid side chains [1]. The target compound (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid shares this essential acetic acid pharmacophore feature, making it a preferable scaffold for maintaining target engagement in aldose reductase inhibitor programs relative to propionic acid-substituted building blocks [1].

Aldose Reductase Inhibition Pyridazinone Derivatives Side Chain SAR

Impact of 4-Acetyl-5-Amino Substitution: Comparing Unsubstituted vs. 4-Acetyl-5-Amino Pyridazinone-Acetic Acid Analogs in Aldose Reductase Inhibition

The introduction of 4-acetyl and 5-amino substituents onto the 3-methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid core results in a dramatic reduction in aldose reductase inhibitory activity. The 4-acetyl-5-amino substituted analog exhibits an IC50 value of 2.10E+5 nM (210 μM) against bovine lens aldose reductase (ALR2) [1]. While the target compound itself lacks direct IC50 data, its unsubstituted core represents a minimal structural framework free of potency-attenuating substituents, offering a cleaner starting point for SAR exploration compared to the heavily substituted analog [1].

Aldose Reductase Substituent Effects Binding Affinity

MAO-A Isoform Selectivity: Class-Wide Evidence for Pyridazinylacetic Acid Derivatives Supporting Neuropharmacology Applications

A series of pyridazinylacetic acid derivatives, structurally related to the target compound, demonstrated consistent selectivity for the MAO-A isoform over MAO-B in enzymatic inhibition assays [1]. All evaluated compounds in this class preferentially inhibited MAO-A, with compound 5d exhibiting the highest selectivity index (SI) values [1]. This class-level selectivity profile suggests that the (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid scaffold is inherently predisposed to MAO-A targeting, making it a valuable starting point for developing selective MAO-A inhibitors for neurological disorders [1].

Monoamine Oxidase MAO-A Inhibitors Neurodegeneration

Endothelin Receptor A (ETA) Affinity of Optimized Derivative: Benchmarking the Potential of the Pyridazinone-Acetic Acid Scaffold

An optimized derivative built upon the (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid scaffold—N-[2-Benzo[1,3]dioxol-5-yl-2-(3-methyl-6-oxo-6H-pyridazin-1-yl)-acetyl]-benzenesulfonamide—exhibits potent inhibition of the endothelin A receptor (ETA) with an IC50 of 230 nM [1]. The same derivative displays significantly weaker activity against the endothelin B receptor (ETB) with an IC50 of 100,000 nM (100 μM), demonstrating a 435-fold selectivity for ETA over ETB [1]. This stark selectivity profile highlights the scaffold's capacity to achieve high target discrimination with appropriate substitution.

Endothelin Receptor G Protein-Coupled Receptors Cardiovascular Pharmacology

Formyl Peptide Receptor (FPR) Agonist Activity: Class-Wide Evidence Supporting Immunomodulatory Applications

Pyridazin-3(2H)-one derivatives bearing an arylacetamide chain at the 2-position, structurally derived from the (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid scaffold, have been evaluated as formyl peptide receptor (FPR) agonists [1]. FPRs play critical roles in regulating endogenous inflammation and immune responses [1]. The target compound (CAS 412018-60-1) serves as the essential carboxylic acid intermediate for synthesizing diverse arylacetamide derivatives in this series, enabling exploration of FPR agonism for anti-inflammatory or immunomodulatory drug discovery [1].

Formyl Peptide Receptor Immunomodulation Inflammation

Lipophilicity (LogP) and Synthetic Tractability: Comparison with Heavier Pyridazinone Building Blocks

The target compound (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid exhibits a calculated LogP of -1.69, indicating high aqueous solubility and minimal off-target lipophilic interactions . In contrast, related pyridazinone-acetic acid derivatives bearing aryl substituents at the 4- or 6-positions exhibit substantially higher lipophilicity, which can complicate formulation and alter pharmacokinetic properties [1]. For example, 4-carboxy-6-arylpyridazin-3-one acetic acid derivatives evaluated for aldose reductase inhibition demonstrated that lipophilicity (log kw) directly correlates with inhibitory activity [1], underscoring the need to control this parameter from the initial building block stage. The target compound's low LogP provides a polar starting point that can be systematically modulated through medicinal chemistry rather than being constrained by pre-existing lipophilic features.

Physicochemical Properties LogP Building Block Selection

Optimal Research and Procurement Scenarios for (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid (CAS 412018-60-1)


Monoamine Oxidase-A (MAO-A) Inhibitor Discovery and Lead Optimization

The (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid scaffold is ideally suited for developing selective MAO-A inhibitors [1]. As demonstrated by Khattab et al., pyridazinylacetic acid derivatives exhibit preferential inhibition of MAO-A over MAO-B [1]. Procurement of CAS 412018-60-1 enables medicinal chemistry teams to synthesize diverse amide and ester derivatives for screening against MAO isoforms, supporting drug discovery programs in depression, anxiety disorders, and Parkinson's disease.

Endothelin Receptor Antagonist Development for Cardiovascular Research

This building block serves as the core scaffold for generating potent and selective endothelin A receptor (ETA) antagonists [1]. An optimized derivative built on this core achieved an IC50 of 230 nM against ETA with 435-fold selectivity over ETB [1]. Procurement of CAS 412018-60-1 supports the synthesis of focused compound libraries targeting endothelin receptors, with applications in pulmonary arterial hypertension, heart failure, and diabetic nephropathy research.

Formyl Peptide Receptor (FPR) Agonist and Immunomodulator Library Synthesis

The carboxylic acid moiety of CAS 412018-60-1 provides a versatile handle for generating 2-arylacetamide derivatives evaluated as FPR agonists [1]. This scaffold enables systematic exploration of aryl substitution patterns to optimize FPR agonism and downstream immunomodulatory effects [1]. Procurement supports inflammation, innate immunity, and host-defense peptide mimetic research programs.

Aldose Reductase Inhibitor Scaffold with Optimized Side-Chain Length

For aldose reductase inhibitor programs, the acetic acid side chain present in CAS 412018-60-1 is superior to propionic and butyric acid analogs [1]. Procurement of this compound provides the optimal side-chain pharmacophore for maintaining target engagement in diabetic complication research, including neuropathy, retinopathy, and cataract prevention studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.